molecular formula C49H76O20 B1674451 lanatoside C CAS No. 17575-22-3

lanatoside C

Cat. No. B1674451
CAS RN: 17575-22-3
M. Wt: 985.1 g/mol
InChI Key: JAYAGJDXJIDEKI-PTGWOZRBSA-N
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Description

Lanatoside C, also known as isolanid, is a cardiac glycoside . It is a type of drug that can be used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat) . It can be administered orally or intravenously . The substance is composed of four monosaccharides (glucose, 3-acetyldigitoxose, and two digitoxoses) and an aglycon named digoxigenin .


Molecular Structure Analysis

Lanatoside C has a molecular formula of C49H76O20 . Its molecular weight is 985.12 g/mol . The structure is composed of four monosaccharides and an aglycon named digoxigenin .


Physical And Chemical Properties Analysis

Lanatoside C has a molecular weight of 985.12 and a molecular formula of C49H76O20 .

Scientific Research Applications

Cardiovascular Research

Lanatoside C has been a subject of interest in cardiovascular research. Studies have shown its effects on coronary vascular resistance and heart rate. Gracey and Brandfonbrener (1963) observed that Lanatoside C increased left main coronary artery resistance at all rates of blood flow (Gracey & Brandfonbrener, 1963). Similarly, Fahr and Ladue (1941) found that Lanatoside C, when administered intravenously, reduced the heart rate to normal within a period ranging from two minutes to two hours (Fahr & Ladue, 1941).

Oncology Research

Recent studies have explored the potential of Lanatoside C in oncology. Kang et al. (2016) investigated the anti-cancer and radiosensitizing effects of Lanatoside C in colorectal cancer cells, revealing its role in inducing mitochondrial dysfunction and impairing DNA damage repair (Kang et al., 2016). Reddy et al. (2019) demonstrated that Lanatoside C induces G2/M cell cycle arrest and suppresses cancer cell growth through attenuating various signaling pathways in human cancer cells (Reddy et al., 2019).

Antiviral Research

Lanatoside C has also been identified as having antiviral activities. Cheung et al. (2014) reported that Lanatoside C exhibited significant inhibitory effects against dengue virus infection, suggesting its potential as an antiviral agent (Cheung et al., 2014).

Alternative Cell Death Pathway in Cancer Treatment

Badr et al. (2011) discovered that Lanatoside C can induce an alternative cell death pathway in glioblastoma cells, representing a strategy to overcome resistance of cancer cells to apoptosis (Badr et al., 2011).

Safety And Hazards

Lanatoside C is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29-,30+,31+,32+,33+,34-,35-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48+,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYAGJDXJIDEKI-PTGWOZRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023198
Record name Lanatoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

985.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lanatoside C

CAS RN

17575-22-3
Record name Lanatoside C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17575-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanatoside C [INN:BAN:DCF:JAN:NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanatoside C
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13467
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Record name Lanatoside C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lanatoside C
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Record name LANATOSIDE C
Source FDA Global Substance Registration System (GSRS)
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Citations

For This Compound
4,150
Citations
Y Ueda, K Mishiro, K Yoshida, T Furuta… - The Journal of Organic …, 2012 - ACS Publications
Acylation of lanatoside C in the presence of organocatalyst 5 … On the other hand, DMAP-catalyzed acylation of lanatoside C … eight free hydroxy groups of lanatoside C was achieved. …
Number of citations: 71 pubs.acs.org
YY Cheung, KC Chen, H Chen, EK Seng, JJH Chu - Antiviral research, 2014 - Elsevier
… Lanatoside C, an FDA approved cardiac glycoside was identified as a candidate anti-dengue compound. Our data revealed that lanatoside C … concentrations of lanatoside C. Time of …
Number of citations: 57 www.sciencedirect.com
Y Hu, K Yu, G Wang, D Zhang, C Shi, Y Ding… - Biochemical …, 2018 - Elsevier
… of lanatoside C on five human cancer cell lines, finding a promising outcome in lanatoside C-treated gastric cancer cell line MKN-45 cells. We demonstrated that lanatoside C inhibited …
Number of citations: 68 www.sciencedirect.com
MW Chao, TH Chen, HL Huang, YW Chang… - Scientific reports, 2017 - nature.com
… activity of lanatoside C in human HCC cells and assessed its mechanism of action, providing the first demonstration that PKCδ is a key mediator of lanatoside C-induced apoptosis. …
Number of citations: 36 www.nature.com
I Durmaz, EB Guven, T Ersahin, M Ozturk, I Calis… - Phytomedicine, 2016 - Elsevier
… Lanatoside C was further shown to induce oxidative stress and alter … that Lanatoside C caused a significant decrease in the tumor size. In this study apoptosis induction by Lanatoside C …
Number of citations: 35 www.sciencedirect.com
D Reddy, R Kumavath, P Ghosh, D Barh - Biomolecules, 2019 - mdpi.com
… In this study, we seek to identify the cytotoxicity of Lanatoside C in human … Recent reports on Lanatoside C have suggested that it … The anti-viral activity of Lanatoside C was also reported …
Number of citations: 72 www.mdpi.com
CE Badr, T Wurdinger, J Nilsson, JM Niers… - Neuro …, 2011 - academic.oup.com
… We have identified lanatoside C as a sensitizer of GBM cells to tumor … that lanatoside C sensitizes GBM cells to TRAIL-induced apoptosis in a GBM xenograft model in vivo. Lanatoside C …
Number of citations: 62 academic.oup.com
H Shi, X Mao, Y Zhong, Y Liu, X Zhao, K Yu, R Zhu… - Scientific Reports, 2016 - nature.com
… by which lanatoside C increased atherosclerosis, we found that lanatoside C significantly … Meanwhile, the effects of lanatoside C were abolished using small interfering RNA (siRNA) …
Number of citations: 14 www.nature.com
DP Ha, YL Tsai, AS Lee - Neoplasia, 2021 - Elsevier
… Using the FDA-approved CG compound Lanatoside C (LanC) and human pancreatic cancer cell lines as model systems, we discovered that LanC preferably suppressed ER stress …
Number of citations: 11 www.sciencedirect.com
Y Ikeda, Y Fujii, M Yamazaki - Journal of Natural Products, 1992 - ACS Publications
… of cardiac glycosides, lanatoside C and digoxin in particular, in … (14) have reported the determination of lanatoside C in the … simultaneous determination of lanatoside C and digoxin from …
Number of citations: 15 pubs.acs.org

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